(2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone, also known by its IUPAC name, is a compound with the molecular formula and a molecular weight of 241.23 g/mol. It is recognized for its potential applications in pharmaceutical research due to its structural characteristics and biological activity. The compound features a difluorophenyl group and a pyrrolidin-1-yl moiety, which contribute to its unique properties and reactivity.
This compound is cataloged in chemical databases such as PubChem, where it is listed under the identifier 1455696-19-1. It is classified as an organic compound, specifically a ketone due to the presence of the carbonyl group (C=O) in its structure. The difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The synthesis of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone can be approached through several methodologies. One common method involves the reaction of a difluorobenzoyl chloride with a hydroxymethyl pyrrolidine derivative under basic conditions. The reaction typically requires careful control of temperature and reaction time to ensure high yields and purity.
The molecular structure of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone can be represented using various structural formulas:
InChI=1S/C12H13F2NO2/c13-10-2-1-9(5-11(10)14)12(17)15-4-3-8(6-15)7-16/h1-2,5,8,16H,3-4,6-7H2
C1CN(CC1CO)C(=O)C2=CC(=C(C=C2)F)F
The compound exhibits specific bond lengths and angles that are characteristic of its functional groups. For instance, the carbonyl group typically shows a C=O bond length around 1.20 Å, while C–F bonds in the difluorophenyl moiety are usually around 1.35 Å.
(2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone can participate in various chemical reactions typical for ketones and amines:
The reactivity of this compound is influenced by the electron-withdrawing effects of the fluorine atoms on the aromatic ring, which enhance electrophilicity at the carbonyl carbon.
The mechanism of action for (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone involves interactions at the molecular level with biological targets:
Quantitative structure–activity relationship studies may provide insights into how structural modifications affect biological activity.
The compound typically appears as a white to off-white solid with a melting point that may vary depending on purity but generally lies within standard ranges for similar compounds.
Key chemical properties include:
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm its identity and purity.
(2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone has potential applications in:
Its unique structural features make it an interesting candidate for further research in medicinal chemistry and related fields.
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4